![molecular formula C12H17NO3 B2791846 N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide CAS No. 2034512-02-0](/img/structure/B2791846.png)
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant properties, which can protect cells from oxidative stress and damage. It has also been found to exhibit anti-inflammatory properties, which can reduce inflammation and prevent tissue damage. Additionally, it has been found to exhibit antitumor activity by inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide in lab experiments is its potential for drug development and biomedical research. It has shown promising results in various studies, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide. One potential direction is to investigate its potential for the treatment of other neurodegenerative diseases, such as Parkinson's disease. Another potential direction is to investigate its potential for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies can be conducted to optimize the synthesis method and improve the purity and yield of the product.
Synthesis Methods
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide involves the reaction of oxolane-3-carboxylic acid with 2,5-dimethylfuran-3-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide has shown potential in various scientific research applications, including drug development and biomedical research. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the formation of amyloid-beta plaques. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-5-11(9(2)16-8)6-13-12(14)10-3-4-15-7-10/h5,10H,3-4,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRAYBDHVVXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-Difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2791763.png)

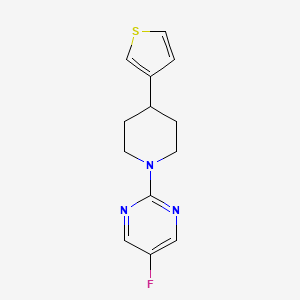
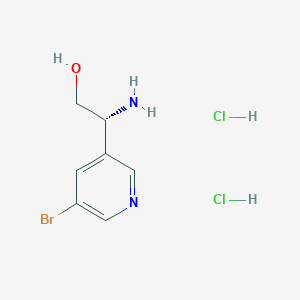
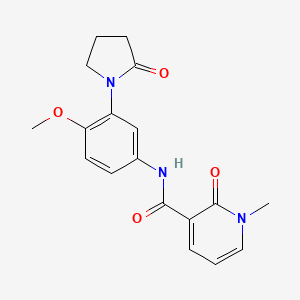
![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)


![(NE)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2791774.png)
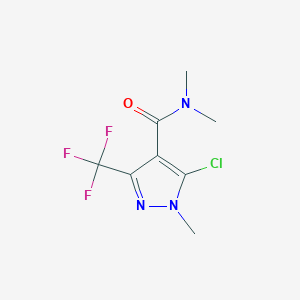
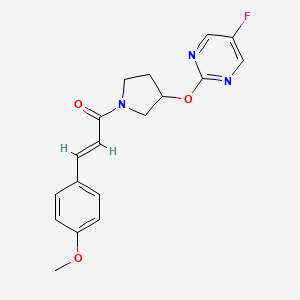
![1-(2-Fluorophenyl)-2-[methyl(prop-2-ynyl)amino]ethanol](/img/structure/B2791780.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2791781.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2791782.png)